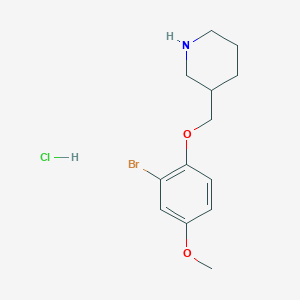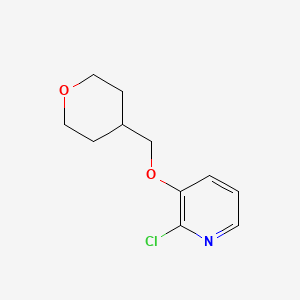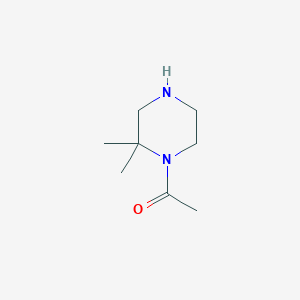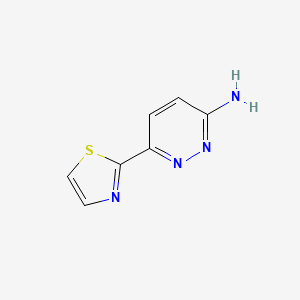
2-Bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of complex organic molecules. Due to the presence of a bromine atom, it can undergo various palladium-catalyzed coupling reactions, such as Suzuki coupling, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, this compound could be utilized in the development of new medicinal drugs. Its structure suggests potential activity in the central nervous system due to the piperidine moiety, which is a common feature in molecules that exhibit neurological effects .
Agrochemical Development
The bromo and methoxy groups present in this compound make it a candidate for the synthesis of agrochemicals. These groups can be strategically modified to create pesticides or herbicides with improved efficacy and selectivity .
Dye Industry
In the dye industry, compounds like this serve as precursors to colorants and pigments. The methoxy group, in particular, can influence the hue and stability of the dye, making it valuable for creating new dye formulations .
Material Science
This compound’s reactivity makes it suitable for creating polymers or coatings with specific properties. For instance, it could be used to synthesize materials with enhanced thermal stability or electrical conductivity .
Catalysis
The bromine atom in this compound can act as a leaving group in catalytic cycles, making it useful in catalysis research. It could help in the development of new catalysts that facilitate more efficient chemical reactions .
Analytical Chemistry
As an analytical standard, this compound can be used in chromatography and mass spectrometry to identify or quantify similar compounds within complex mixtures, aiding in quality control and research .
Biomedical Research
Given its potential biological activity, this compound may be used in biomedical research to study its interaction with biological targets, which could lead to the discovery of new therapeutic agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2-bromo-4-methoxyphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2.ClH/c1-16-11-4-5-13(12(14)7-11)17-9-10-3-2-6-15-8-10;/h4-5,7,10,15H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYALFWVKUQULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxyphenyl 3-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1466212.png)

![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)



![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)
![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)



